![molecular formula C13H23ClO2 B8644152 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 118135-28-7](/img/structure/B8644152.png)
8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C13H23ClO2 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of 8-tert-butyl-1,4-dioxaspiro[4.5]decane with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the chloromethylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor or intermediate in the synthesis of biologically active molecules.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- 8-tert-Butyl-2-(1-chloroethyl)-1,4-dioxaspiro[4.5]decane
- 2-Chlormethyl-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decan
Comparison: 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane is unique due to its specific chloromethyl substitution and spirocyclic structure. Compared to similar compounds, it may exhibit different reactivity and properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
118135-28-7 |
|---|---|
Fórmula molecular |
C13H23ClO2 |
Peso molecular |
246.77 g/mol |
Nombre IUPAC |
8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H23ClO2/c1-12(2,3)10-4-6-13(7-5-10)15-9-11(8-14)16-13/h10-11H,4-9H2,1-3H3 |
Clave InChI |
KIXLXDKXQXRUSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC2(CC1)OCC(O2)CCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
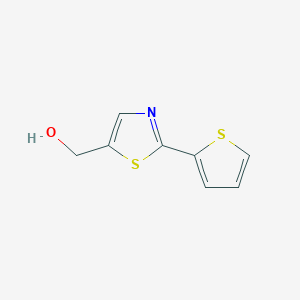
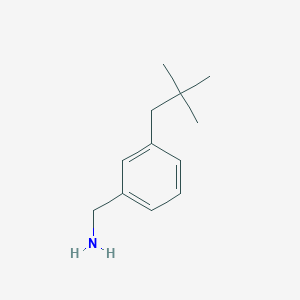
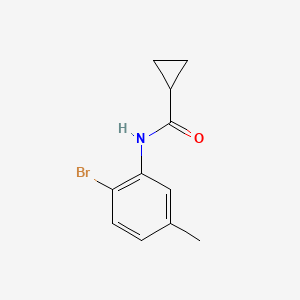
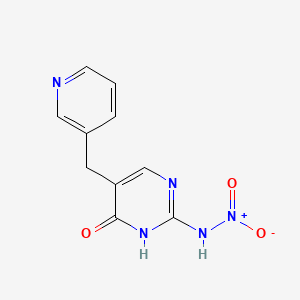

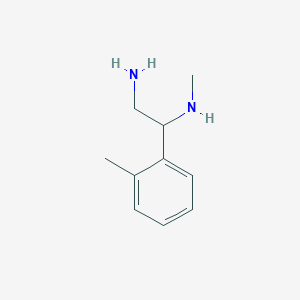
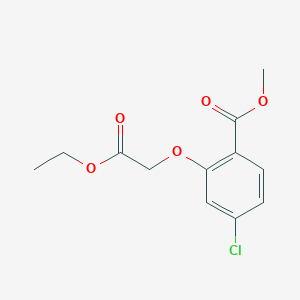
![3-(3-Morpholinopropyl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1,4-dioxide](/img/structure/B8644143.png)
![4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide](/img/structure/B8644151.png)
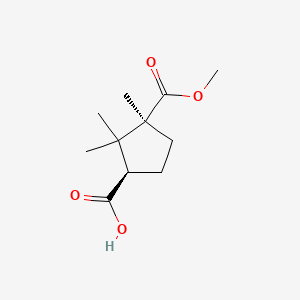
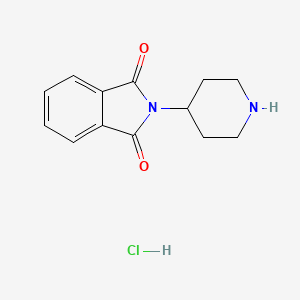
![methyl 2-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B8644165.png)
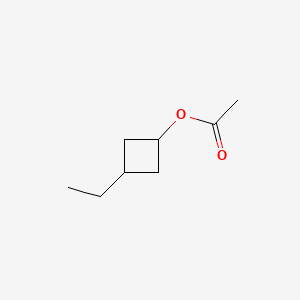
![2-[3-(Benzenesulfonyl)-1,1,1-trifluoropropan-2-yl]-2-methyloxirane](/img/structure/B8644181.png)
